molecular formula C6H4N12O14 B13829345 Hhtdd CAS No. 115029-33-9

Hhtdd

Cat. No.: B13829345
CAS No.: 115029-33-9
M. Wt: 468.17 g/mol
InChI Key: ZFBXJPJQJKATGM-UHFFFAOYSA-N
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Description

Hexanitrohexaazatricyclododecanidione (HHTDD) is a high-energy polycyclic nitramine compound first synthesized in 1991 . Its structure features a tricyclic framework with six nitro groups and two ketone moieties, contributing to exceptional explosive performance. Key properties include:

  • Density: 2.00–2.07 g/cm³
  • Detonation Velocity: Up to 9,546 m/s (at ρ = 1.995 g/cm³), the highest reported for any explosive .
  • Thermal Stability: Decomposition onset temperature (Te0) of 456.91 K and peak temperature (Tp0) of 460.30 K .
  • Sensitivity: High mechanical sensitivity (impact sensitivity H50 = 20.40 cm; friction sensitivity >360 N) .
  • Hydrolytic Stability: Poor stability in humid environments, degrading into non-toxic byproducts .

This compound is synthesized via a three-step process: (1) condensation of formaldehyde and glyoxal to form 1,4-diacyl-2,3,5,6-tetrahydroxypiperazine (DFTHP), (2) reaction with urea to yield HTDD hydrochloride, and (3) nitration to produce this compound .

Properties

CAS No.

115029-33-9

Molecular Formula

C6H4N12O14

Molecular Weight

468.17 g/mol

IUPAC Name

2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodecane-5,11-dione

InChI

InChI=1S/C6H4N12O14/c19-5-9(15(25)26)1-2(10(5)16(27)28)8(14(23)24)4-3(7(1)13(21)22)11(17(29)30)6(20)12(4)18(31)32/h1-4H

InChI Key

ZFBXJPJQJKATGM-UHFFFAOYSA-N

Canonical SMILES

C12C(N(C3C(N1[N+](=O)[O-])N(C(=O)N3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N(C(=O)N2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 1,4-Diformyl-2,3,5,6-tetrahydroxypiperazine (DFTHP)

  • Reaction: Condensation of formamide with glyoxal under basic catalysis.
  • Catalysts: Both inorganic bases (sodium bicarbonate, sodium carbonate, sodium hydroxide) and organic bases (e.g., triethylamine) are effective.
  • Procedure:
    • A mixture of glyoxal (40% aqueous solution) and formamide is prepared.
    • Triethylamine is added dropwise to the mixture at ambient temperature.
    • The reaction proceeds for approximately 2 hours, resulting in a thick yellow suspension.
    • The product is filtered under reduced pressure, washed with water and methanol, and dried.
  • Yield: Approximately 66% theoretical yield of fine-crystalline DFTHP.
  • Chemical Structure:

$$
\text{DFTHP: } \mathrm{C6H8N2O6}
$$

$$
\text{Formamide} + \text{Glyoxal} \xrightarrow[\text{Base}]{\text{RT, 2h}} \text{DFTHP}
$$

Synthesis of 2,6-Dioxodecahydro-1H,5H-diimidazo[4,5,4’,5’]pyrazine Hydrate Dihydrochloride (HTDD)

  • Reaction: Cyclization of DFTHP with urea in concentrated hydrochloric acid.
  • Conditions:
    • 35% aqueous HCl solution is used as the reaction medium.
    • Urea is dissolved in HCl, followed by slow addition of DFTHP.
    • The mixture is stirred at 20 °C for 90 hours.
  • Isolation:
    • The precipitated dihydrochloride hydrate is filtered and washed with methanol.
    • Recrystallization from cold methanol yields the monohydrochloride salt.
  • Yield:
    • Dihydrochloride hydrate: ~80.2% theoretical yield.
    • Monohydrochloride salt: ~38% theoretical yield after purification.
  • Properties:
    • Decomposition temperature: 183-185 °C.
    • Elemental analysis confirms the expected composition.
  • Reaction Scheme:

$$
\text{DFTHP} + \text{Urea} \xrightarrow[\text{HCl}, 20^\circ C, 90h]{} \text{HTDD}
$$

Summary Table of Preparation Steps and Conditions

Step Compound Reactants & Conditions Yield (%) Notes
1 1,4-Diformyl-2,3,5,6-tetrahydroxypiperazine (DFTHP) Formamide + Glyoxal, triethylamine catalyst, RT, 2 h 66 Base catalyzed condensation
2 2,6-Dioxodecahydro-1H,5H-diimidazo[4,5,4’,5’]pyrazine hydrate dihydrochloride (HTDD) DFTHP + Urea, 35% HCl, 20 °C, 90 h 80.2 (dihydrochloride hydrate) Cyclization in acidic medium
3 Hexanitrohexaazatricyclododecanedione (HHTDD) HTDD + 100% HNO3 + P2O5 (N2O5 source), –15 to 45 °C, 4 h total 50 (after purification) Nitration with dinitrogen pentoxide

Analytical Characterization Supporting Preparation

  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR spectrum of this compound shows a signal at 8.4 ppm corresponding to protons bonded to piperazine ring carbons.
    • ^13C NMR spectrum shows resonance signals at 63 ppm (piperazine carbons) and 141 ppm (carbonyl carbons).
  • Elemental Analysis:
    • Experimental elemental composition closely matches theoretical values for HTDD and this compound within ±0.2% error.
  • Melting/Decomposition Points:
    • HTDD decomposes at 183-185 °C.
  • Purity:
    • Recrystallization methods yield high-purity this compound with minimal losses (~5%).

Additional Notes and Perspectives

  • The use of dinitrogen pentoxide (N2O5) generated in situ by dehydration of nitric acid with phosphorus pentoxide is essential for full nitration to this compound.
  • Attempts to nitrate HTDD with only fuming nitric acid or mixtures with acetic anhydride or sulfuric acid yield incomplete nitration products (pentanitro derivatives).
  • The multi-step synthesis route allows isolation and purification of intermediates, improving overall product purity and reproducibility.
  • The synthetic methods have been validated in multiple studies and provide a reliable laboratory-scale preparation of this compound.
  • Experimental yields and purification losses reported in literature vary, with some reports indicating crude yields up to 74%, but purified yields around 50% are typical.
  • The compound’s high density and predicted detonation velocity make it a promising candidate for energetic material applications, although detailed explosive property data remain limited.

Chemical Reactions Analysis

Types of Reactions

Hexanitrohexaazatricyclododecanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of hexanitrohexaazatricyclododecanedione include nitric acid, sulfuric acid, and various reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of hexanitrohexaazatricyclododecanedione depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce less nitrated derivatives .

Scientific Research Applications

Hexanitrohexaazatricyclododecanedione has several scientific research applications, particularly in the field of energetic materials. Its high detonation velocity and energy density make it a subject of interest for researchers studying high-energy-density materials (HEDMs). The compound’s properties are similar to those of other high-energy explosives, making it a valuable reference for comparative studies .

its sensitivity to moisture limits its practical applications .

Mechanism of Action

The mechanism of action of hexanitrohexaazatricyclododecanedione involves the rapid decomposition of the compound upon initiation, leading to the release of a large amount of energy. The molecular targets and pathways involved in this process include the breaking of nitrogen-oxygen bonds and the formation of highly reactive intermediates. These intermediates further decompose to produce gaseous products, resulting in a powerful explosion .

Comparison with Similar Compounds

HHTDD vs. HNIW (CL-20)

HNIW (Hexanitrohexaazaisowurtzitane) , a benchmark high-energy material, shares structural similarities with this compound but differs in cyclic geometry and nitro group arrangement.

Property This compound HNIW
Density (g/cm³) 2.00–2.07 2.04–2.05
Detonation Velocity 9,546 m/s 9,380 m/s
Thermal Stability Te0 = 456.91 K Tdecomp ≈ 523 K
Hydrolytic Stability Poor Moderate
Synthesis Complexity Multi-step, low yield (~50%) Industrially scalable

Key Findings :

  • This compound marginally outperforms HNIW in detonation velocity but is less thermally stable.
  • HNIW’s industrial scalability and moderate hydrolytic stability make it more practical for military applications .

This compound vs. TNDGU (Tetranitrodiglycoluril)

TNDGU is a tetranitrated cyclic urea derivative with improved hydrolytic stability but reduced energy density compared to this compound.

Property This compound TNDGU
Density (g/cm³) 2.00–2.07 1.85–1.90
Detonation Velocity 9,546 m/s ~8,500 m/s
Hydrolytic Stability Degrades rapidly in moisture Stable in humid conditions
Applications Limited by instability Explosive binders

Key Findings :

  • TNDGU’s superior hydrolytic stability makes it suitable for environments requiring long-term storage, albeit with lower energy output .

This compound vs. TNGU (Tetranitroglycoluril)

TNGU is another cyclic urea-based explosive studied alongside this compound for environmental degradation behavior.

Property This compound TNGU
Hydrolysis Half-Life ~55 years (20°C, dry soil) Similar to this compound
Degradation Products Non-toxic small molecules Identical to this compound
Thermal Decomposition Tbe0 = 467.58 K Not reported

Key Findings :

  • Both compounds degrade into environmentally benign products, but this compound’s higher energy density makes it preferable in controlled, dry environments .

This compound vs. RDX and HMX

RDX (1,3,5-Trinitroperhydro-1,3,5-triazine) and HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine) are conventional explosives.

Property This compound RDX HMX
Density (g/cm³) 2.00–2.07 1.82 1.91
Detonation Velocity 9,546 m/s 8,750 m/s 9,100 m/s
Impact Sensitivity H50 = 20.40 cm H50 = 24 cm H50 = 26 cm

Key Findings :

  • This compound’s detonation velocity surpasses both RDX and HMX, but its higher sensitivity limits its use in conventional munitions .

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